molecular formula C8H10N2S B1334601 o-Tolylthiourea CAS No. 614-78-8

o-Tolylthiourea

Cat. No. B1334601
CAS RN: 614-78-8
M. Wt: 166.25 g/mol
InChI Key: ACLZYRNSDLQOIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of o-Tolylthiourea involves the reaction of SOCl2 and dry powdered o-Tolylthiourea . The mixture is heated at 20°C for 10 hours. The precipitate is then collected, washed with water, and dried .


Molecular Structure Analysis

The molecular structure of o-Tolylthiourea consists of an o-tolyl group (a methyl group attached to a phenyl group) and a thiourea unit . The molecular weight of o-Tolylthiourea is 166.24 g/mol .

Scientific Research Applications

o-Tolylthiourea: A Comprehensive Analysis of Scientific Research Applications

Medicinal Chemistry Synthesis of Angiotensin Receptor Blockers: o-Tolylthiourea is a key building block in the synthesis of angiotensin receptor blockers (ARBs), which are widely prescribed antihypertensive agents. It is specifically used in the production of sartan series drug molecules, such as candesartan, irbesartan, losartan, tasosartan, and valsartan .

Organic Synthesis Organocatalysis: In organic chemistry, o-Tolylthiourea derivatives exhibit excellent catalytic activity due to their unique double hydrogen-bonding activation process. They serve as chiral organocatalysts for enantioselective synthesis, facilitating asymmetric two- or multicomponent reactions to produce diverse products .

Coordination Chemistry Ligand for Metal Complexes: These compounds have multiple binding sites, making them flexible ligands for complexation with transition metals. This distinct position in coordination chemistry allows for applications in ion sensors, corrosion inhibitors, molecular electronics, and metal extraction .

Biological Applications Therapeutic Properties: Thiourea derivatives, including o-Tolylthiourea, are known for their wide range of therapeutic properties. They have been researched for antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects .

properties

IUPAC Name

(2-methylphenyl)thiourea
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InChI

InChI=1S/C8H10N2S/c1-6-4-2-3-5-7(6)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
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InChI Key

ACLZYRNSDLQOIA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1NC(=S)N
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Molecular Formula

C8H10N2S
Record name THIOUREA, (2-METHYLPHENYL)-
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DSSTOX Substance ID

DTXSID6060634
Record name (2-Methylphenyl)thiourea
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Molecular Weight

166.25 g/mol
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Physical Description

Thiourea, (2-methylphenyl)- is a crystalline solid. (EPA, 1998), Solid; [HSDB] Powder; [Alfa Aesar MSDS] Colorless odorless solid; [FAHAZMAT]
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Record name N-(2-Methylphenyl)thiourea
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Solubility

> 10% in water, > 10% in ethanol
Record name N-(2-METHYLPHENYL)THIOUREA
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Product Name

o-Tolylthiourea

Color/Form

Needles (from dilute ethanol, water)

CAS RN

614-78-8
Record name THIOUREA, (2-METHYLPHENYL)-
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Melting Point

304 to 324 °F (EPA, 1998), 162 °C
Record name THIOUREA, (2-METHYLPHENYL)-
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Synthesis routes and methods I

Procedure details

In a reactor, 107.2 g of o-toluidine and 250 ml of methanol were charged and 54 g of conc. sulfuric acid was charged with stirring and 87.5 g of ammonium thiocyanate was admixed with the mixture. The mixture was heated to reflux methanol for 20 hours and the precipitate was separated by a filtration and the filtrate was concentrated and washed with water and dried to obtain 149.6 g of o-tolylthiourea. The product was analyzed by a high speed liquid chromatography to find a purity of 74.6% and an yield of 67.1% as a pure product. The purity and the yield were too low.
Quantity
107.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
87.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
67.1%

Synthesis routes and methods II

Procedure details

In accordance with the process of Example 1 except using 107.2 g of o-toluidine, 250 ml of o-chlorotoluene, 51.6 g of conc. sulfuric acid and 87.5 g of ammonium thiocyanate and reacting them at 90° to 100° C. for 10 hours to obtain o-tolylthiourea having a purity of 95.8% (4.0% of N,N-di-o-tolylthiourea) in an yield of 70.6% as a pure product. The separation of ditolylthiourea was not satisfactory and the yield was low.
Quantity
107.2 g
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step Two
Quantity
87.5 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

In a reactor, 107.2 g of o-toluidine and 250 ml of o-chlorotoluene were charged and 106 g of 36% hydrochloric acid was charged with stirring. The mixture was heated to 75° C. and 87.5 g of ammonium thiocyanate was admixed with the mixture and the reaction was performed at 75° to 85° C. for 20 hours. The resulting crystal was separated by a filtration and washed with water and dried to obtain 163.5 g of o-tolylthiourea having a melting point of 154° C. The product was analyzed by high speed liquid chromatography to find a purity of 98.0% and an yield of 96.4% as a pure product.
Quantity
107.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
87.5 g
Type
reactant
Reaction Step Three
Yield
96.4%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the typical molecular structure of o-Tolylthiourea derivatives and how are they characterized?

A1: o-Tolylthiourea derivatives commonly exist as N,N' -disubstituted thioureas where the o-tolyl group (C6H4(CH3)) is linked to the thiourea core (NHCSNH2) via a nitrogen atom. For example, 1,1-dimethyl-3-o-tolylthiourea has the molecular formula C10H14N2S [] while 1,1-diethyl-3-o-tolylthiourea is C12H18N2S []. X-ray crystallography reveals that both compounds crystallize in the orthorhombic space group P212121 and exhibit similar crystal packing, characterized by N–H···S hydrogen bonds forming chains along the b axis [].

Q2: What are some of the common applications of o-Tolylthiourea derivatives in coordination chemistry?

A2: o-Tolylthiourea and its derivatives can act as ligands in coordination complexes with transition metals. For instance, o-tolylthiourea (o-totu) forms a complex with Nickel (II) as [Ni L3(L’)NCS X], where L can be thiourea (tu) or o-totu, L' represents o-chlorophenyl thiourea (o-CI Ptu), and X can be Cl or NO3 []. These complexes have been shown to act as 1:1 electrolytes in methanol, suggesting the presence of ionic species in solution [].

Q3: How do different substituents on the thiourea core influence the coordination behavior of o-tolylthiourea derivatives?

A3: The specific substituents on the thiourea core can influence the coordination mode and properties of o-tolylthiourea complexes. For example, while o-tolylthiourea acts as a neutral ligand in the Nickel (II) complexes mentioned above [], diarylthioureas like sym-di-o-tolylthiourea (dottu) coordinate to tungsten carbonyl (W(CO)6) forming monosubstituted products like [(dottu)W(CO)5] []. This difference highlights the impact of substituents on ligand properties.

Q4: Can o-tolylthiourea derivatives be used in separation science?

A4: Yes, o-tolylthiourea derivatives have shown promise in separating metal ions. Di-o-tolylthiourea, when incorporated into bulk liquid membranes, facilitated the separation of Palladium(II) (PdCl4 2-) and Platinum(IV) (PtCl6 2-) from hydrochloric acid mixtures through electrodialysis []. This separation process was influenced by factors like current density, membrane composition, and aqueous phase composition [].

Q5: Are there studies on the environmental impact and potential applications of o-tolylthiourea derivatives in adsorption processes?

A5: While specific details on environmental impact are limited in the provided research, one study investigates the adsorption of o-tolylthiourea onto polar-modified hyper-cross-linked resins []. This suggests potential applications in removing o-tolylthiourea or similar compounds from solutions, highlighting its relevance in separation and purification processes.

Q6: What are the common analytical techniques used to characterize and study o-tolylthiourea and its derivatives?

A6: Characterization of o-tolylthiourea derivatives typically involves a combination of techniques. These include:

  • X-ray crystallography: This technique elucidates the crystal structure, bond lengths, and intermolecular interactions, as demonstrated in the structural analysis of 1,1-dimethyl-3-o-tolylthiourea and 1,1-diethyl-3-o-tolylthiourea [].
  • Infrared Spectroscopy (IR): IR spectroscopy is useful for identifying functional groups and studying coordination modes. For instance, it helps differentiate between S- and N-bonding in thiourea complexes [, , ].
  • Conductivity measurements: This method provides insights into the electrolytic nature of complexes, as demonstrated with the Nickel (II) complexes of o-tolylthiourea [].

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